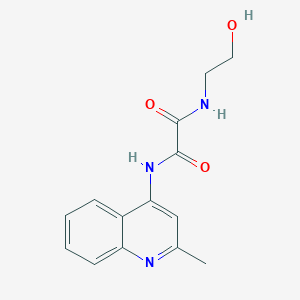
N1-(2-hydroxyethyl)-N2-(2-methylquinolin-4-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2-hydroxyethyl)-N2-(2-methylquinolin-4-yl)oxalamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their roles in natural and synthetic chemistry and their biological and pharmacological activities . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis
Quinoline-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Properties
- A facile synthesis methodology for 2-carboxanilido-3-arylquinazolin-4-ones from N1-(2-carboxyphenyl)-N2-(aryl)oxalamides has been developed, which allows the synthesis of structurally diverse quinazolin-4-ones, indicating the versatility of similar compounds in organic synthesis (Mamedov et al., 2019).
2. Biological Activities
- N1-{4-[(10S)-Dihydroartemisinin-10-oxyl]}phenylmethylene-N2-(2-methylquinoline-4-yl)hydrazine derivatives have been evaluated for their activities against falcipain-2 of Plasmodium falciparum, showing significant antiplasmodial activity, which highlights the potential of similar compounds in antimalarial drug development (Luo et al., 2012).
3. Environmental Biodegradation
- The aerobic biodegradation of 4-methylquinoline by soil bacteria indicates that similar compounds can be metabolized in the environment, which is essential for assessing their environmental impact and for bioremediation strategies (Sutton et al., 1996).
4. Antimicrobial Potentials
- The antimicrobial potentials of active components isolated from Citrullus colocynthis fruits and structure-activity relationships of its analogues, including 4-methylquinoline, against foodborne bacteria suggest the application of similar compounds in developing natural preservatives and pharmaceuticals (Kim et al., 2014).
5. Corrosion Inhibition
- 8-Hydroxyquinoline derivatives, related to the chemical structure , have been explored as efficient corrosion inhibitors for metals, indicating the potential use of similar compounds in protecting industrial materials (Rbaa et al., 2019).
Wirkmechanismus
Target of Action
The compound, also known as “N-(2-hydroxyethyl)-N’-(2-methylquinolin-4-yl)ethanediamide”, is a derivative of 4-hydroxy-2-quinolones . The primary targets of this compound are extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are crucial components of the MAP kinase pathway, which plays a significant role in cell proliferation, differentiation, and survival .
Mode of Action
The compound interacts with its targets, ERK1/2, and inhibits their activity . This inhibition disrupts the MAP kinase pathway, leading to changes in cellular processes such as cell growth and division .
Biochemical Pathways
The compound primarily affects the MAP kinase pathway . By inhibiting ERK1/2, it disrupts the signaling in this pathway, which can lead to downstream effects such as reduced cell proliferation and increased cell death .
Pharmacokinetics
Based on its structural similarity to other 4-hydroxy-2-quinolones , it is likely to have good bioavailability
Result of Action
The inhibition of ERK1/2 by the compound leads to disruption of the MAP kinase pathway . This can result in reduced cell proliferation and increased cell death, making it a potential candidate for antineoplastic activity .
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-8-12(10-4-2-3-5-11(10)16-9)17-14(20)13(19)15-6-7-18/h2-5,8,18H,6-7H2,1H3,(H,15,19)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALYXBZUNIKHLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3,3-diphenylpropyl)acetamide](/img/structure/B2818326.png)

![4-{[(4-Chlorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B2818328.png)
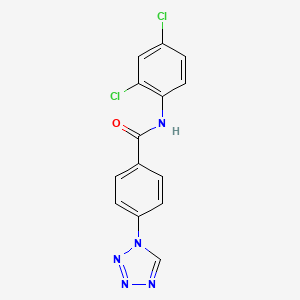

![2-Chloro-N-[[3-(oxolan-3-ylmethoxy)pyridin-4-yl]methyl]propanamide](/img/structure/B2818333.png)
![1-(Azepan-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2818334.png)
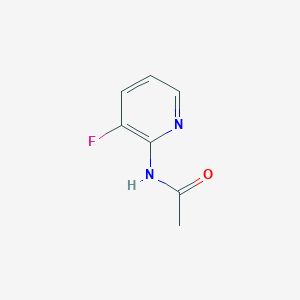
![5-amino-1-(4-chlorobenzyl)-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2818336.png)
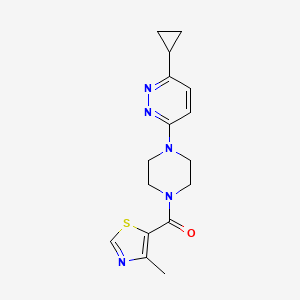
![3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2818341.png)
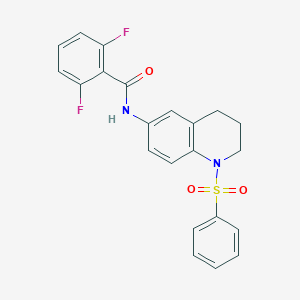
![N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2818343.png)
![5-[(E)-2-[5-(3-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2818344.png)